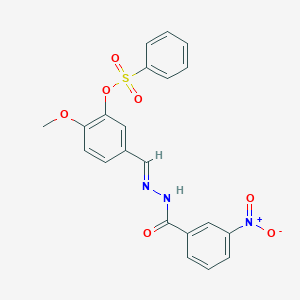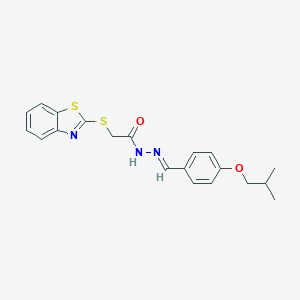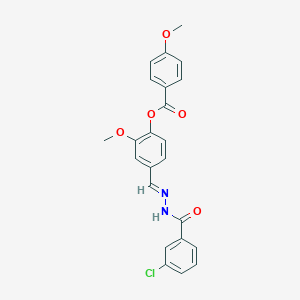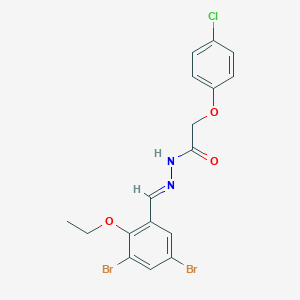
5-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-2-methoxyphenyl benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid [2-methoxy-5-[[[(3-nitrophenyl)-oxomethyl]hydrazinylidene]methyl]phenyl] ester is a benzenesulfonate ester.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) explored the synthesis and properties of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds, including variations of methoxybenzylideneamino and methoxybenzylidene derivatives, demonstrate significant potential for use in photodynamic therapy, particularly for cancer treatment. They are characterized by high singlet oxygen quantum yield and good fluorescence properties, making them suitable as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Neuroleptic Agents
Valenta et al. (1990) investigated the synthesis of various heterocyclic 5-amino-2-methoxybenzamides, which are structurally related to the compound . These compounds were synthesized through a series of reactions involving 2-methoxy-5-nitrobenzoyl chloride and different amines, and have potential applications as neuroleptic agents (Valenta et al., 1990).
Antibacterial Applications
Havaldar, Bhise, and Burudkar (2004) conducted a study on methoxy-5-nitrobenzaldehyde, a compound structurally similar to 5-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-2-methoxyphenyl benzenesulfonate. The researchers synthesized derivatives with antibacterial properties, demonstrating the potential use of these compounds in antibacterial applications (Havaldar, Bhise, & Burudkar, 2004).
Synthesis for Cardiotonic Drugs
Lomov (2019) developed a synthesis method for 2-methoxy-4-(methylsulfanyl)benzoic acid, using a precursor related to the target compound. This synthesis method can be applied in the resynthesis of cardiotonic drugs like Sulmazole and Isomazole, highlighting the relevance of such compounds in medicinal chemistry (Lomov, 2019).
Applications in Cancer Treatment
The study by Hour et al. (2007) on the synthesis of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, starting from 5-chloro-2-nitrobenzoic acid, reveals potential anticancer applications. These compounds exhibited significant cytotoxic effects against various cancer cell lines, indicating their potential use in cancer therapy (Hour et al., 2007).
Propiedades
Nombre del producto |
5-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-2-methoxyphenyl benzenesulfonate |
|---|---|
Fórmula molecular |
C21H17N3O7S |
Peso molecular |
455.4g/mol |
Nombre IUPAC |
[2-methoxy-5-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C21H17N3O7S/c1-30-19-11-10-15(12-20(19)31-32(28,29)18-8-3-2-4-9-18)14-22-23-21(25)16-6-5-7-17(13-16)24(26)27/h2-14H,1H3,(H,23,25)/b22-14+ |
Clave InChI |
BDPPMYZEYLKWLL-HYARGMPZSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OS(=O)(=O)C3=CC=CC=C3 |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OS(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OS(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-4-((E)-{[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B423086.png)
![3-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B423087.png)
![N'-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B423090.png)
![9-[3-chloro-5-ethoxy-4-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B423093.png)
![N'-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B423094.png)
![2-methoxy-4-methyl-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B423096.png)


![N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-methoxy-4-methylbenzohydrazide](/img/structure/B423100.png)
![N'-{3-[(2-chlorobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B423101.png)
![N'-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B423103.png)
![2-methoxy-5-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B423105.png)
![(2E)-2-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}hydrazinecarbothioamide](/img/structure/B423108.png)
